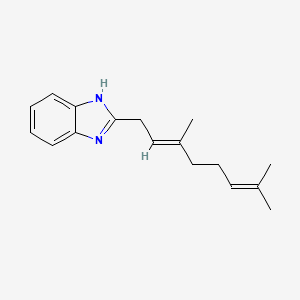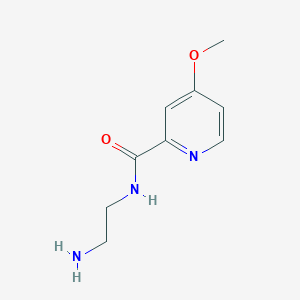![molecular formula C18H23NO2 B14330387 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde CAS No. 105309-55-5](/img/structure/B14330387.png)
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[421]nonane-2-carbaldehyde is a complex organic compound that belongs to the class of bicyclic azabicyclo compounds These compounds are known for their unique structural features and potential biological activities
Preparation Methods
The synthesis of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde can be achieved through a multi-step process involving cycloaddition reactions. One common method involves a three-component [3+2] cycloaddition followed by reduction and lactamization. This one-pot methodology allows for the diastereoselective synthesis of the desired compound. The reaction typically involves the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde or 2-nitrobenzaldehyde, and N-benzylmaleimide as starting materials. The optimized reaction conditions include the use of Et3N as a base under microwave irradiation at 125°C for 25 minutes .
Chemical Reactions Analysis
9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the aldehyde group can be targeted by nucleophiles. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Scientific Research Applications
This compound has shown potential in various scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of diverse heterocyclic scaffolds. In biology and medicine, derivatives of this compound have demonstrated biological activities such as dual orexin receptor antagonism, delta opioid agonism, serotonin reuptake inhibition, dopamine transporter inhibition, antibacterial, and antitumor activities . These properties make it a promising candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as dual orexin receptor antagonists inhibit the binding of orexin peptides to their receptors, thereby modulating sleep-wake cycles and other physiological processes. Similarly, its role as a serotonin reuptake inhibitor involves blocking the reabsorption of serotonin into neurons, increasing its availability in the synaptic cleft and enhancing mood regulation .
Comparison with Similar Compounds
Compared to other similar compounds, 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde stands out due to its unique structural features and diverse biological activities. Similar compounds include 9,9-dimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane and 3,9,9-trimethyl-4-oxo-3-aza-9-azonabicyclo[4.2.1]nonane These compounds share the bicyclic azabicyclo structure but differ in their functional groups and specific biological activities The presence of the benzyl and oxoethyl groups in 9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[42
Properties
CAS No. |
105309-55-5 |
|---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
9-benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c20-11-10-15-6-7-16-8-9-18(17(15)13-21)19(16)12-14-4-2-1-3-5-14/h1-5,11,13,15-18H,6-10,12H2 |
InChI Key |
CZVUZDRQJSMTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C2CCC1N2CC3=CC=CC=C3)C=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
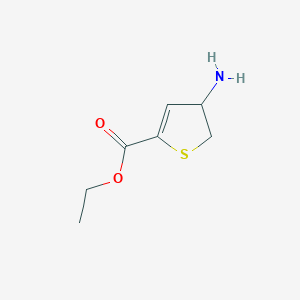
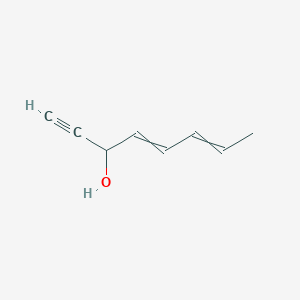
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
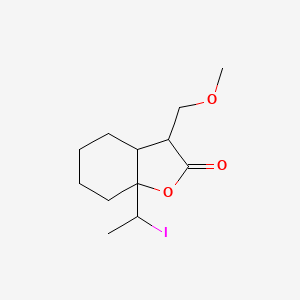
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)

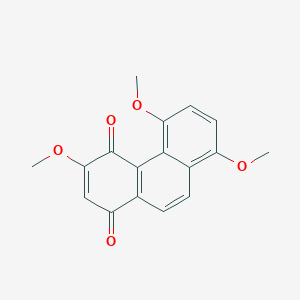
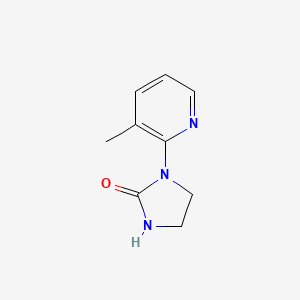
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)

